molecular formula C15H22N2O2S B12125944 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole

Cat. No.: B12125944
M. Wt: 294.4 g/mol
InChI Key: ONZZJAHVEBRGRE-UHFFFAOYSA-N
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Description

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole is a sophisticated chemical building block designed for research and development in medicinal chemistry. This compound features a 2,3-dihydro-1H-indole (indoline) scaffold, a privileged structure in drug discovery known for its prevalence in biologically active molecules. The core indole structure is recognized as a versatile heterocycle frequently used in the synthesis of various organic compounds with pharmaceutical relevance . Furthermore, the indoline moiety is part of the structure of sunitinib, an FDA-approved multi-targeted tyrosine kinase inhibitor used in oncology . The molecule is functionalized with a 3,5-dimethylpiperidine-1-sulfonyl group, enhancing its potential as a intermediate in the design of novel therapeutic agents. The piperidine ring is a common motif in pharmaceuticals, contributing to desired pharmacokinetic and pharmacodynamic properties. Sulfonamide-functionalized heterocycles, such as this compound, are of significant interest in the search for new treatments, with research indicating potential applications in central nervous system (CNS) disorders . Compounds with structural similarities have been investigated as serotonin receptor ligands and for their potential antidepressant activity, highlighting the value of this chemical class in neuroscience research . This product is provided for research use only and is intended for utilization by qualified scientists in drug discovery, hit-to-lead optimization, and as a key intermediate in the synthesis of more complex, target-oriented molecules. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H22N2O2S/c1-11-7-12(2)10-17(9-11)20(18,19)14-3-4-15-13(8-14)5-6-16-15/h3-4,8,11-12,16H,5-7,9-10H2,1-2H3

InChI Key

ONZZJAHVEBRGRE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NCC3)C

Origin of Product

United States

Preparation Methods

Hydrogenation of Indole

Indole derivatives can be hydrogenated to indolines using palladium or nickel catalysts. For example:

  • Substrate : 1H-indole or 5-substituted indole.

  • Conditions :

    • Catalyst: 10% Pd/C or Raney Ni.

    • Solvent: Ethanol or methanol.

    • Pressure: 1–3 atm H₂.

    • Temperature: 25–50°C.

  • Yield : 85–95%.

Fischer Indole Synthesis

This method involves cyclization of phenylhydrazines with carbonyl compounds:

  • Substrate : Cyclohexanone and phenylhydrazine.

  • Conditions :

    • Acid catalyst: HCl, H₂SO₄, or polyphosphoric acid.

    • Temperature: 100–120°C.

  • Yield : 70–80%.

Sulfonation at the 5-Position

Sulfonation is critical for introducing the sulfonyl group. Chlorosulfonic acid (ClSO₃H) is commonly used due to its high reactivity.

Chlorosulfonation of Indoline

  • Substrate : 2,3-dihydro-1H-indole.

  • Conditions :

    • Reagent: Chlorosulfonic acid (2–3 equiv).

    • Solvent: Dichloromethane (DCM) or neat.

    • Temperature: 70°C for 2 hours.

    • Work-up: Quenching with ice water, extraction with DCM.

  • Product : 5-Chlorosulfonyl-2,3-dihydro-1H-indole.

  • Yield : 75–85%.

Nucleophilic Substitution with 3,5-Dimethylpiperidine

The chlorosulfonyl intermediate reacts with 3,5-dimethylpiperidine to form the target compound.

Preparation of 3,5-Dimethylpiperidine

  • Substrate : 3,5-Dimethylpyridine.

  • Conditions :

    • Catalyst: Ru/Ni composite (5% w/w).

    • Solvent: Deionized water.

    • Pressure: 30–40 kg/cm² H₂.

    • Temperature: 140–160°C for 5–8 hours.

  • Yield : 90–95% (trans-isomer predominant).

Coupling Reaction

  • Substrate : 5-Chlorosulfonyl-2,3-dihydro-1H-indole + 3,5-dimethylpiperidine.

  • Conditions :

    • Solvent: Acetonitrile/water (4:1).

    • Base: K₂CO₃ (2.5 equiv).

    • Temperature: 75°C for 12 hours.

  • Work-up : Filtration, column chromatography (SiO₂, hexane/EtOAc).

  • Yield : 65–75%.

Alternative Methods

Radical Sulfonylation

A photoredox approach using AgOTf and Ir photocatalysts under blue LED irradiation:

  • Substrate : 2-Alkynyl-N-tosyl aniline.

  • Conditions :

    • Catalyst: AgOTf (10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).

    • Solvent: MeCN.

    • Light: Blue LED, 24 hours.

  • Yield : 60–70%.

One-Pot Sulfonation-Substitution

Combining sulfonation and substitution in a single reactor:

  • Conditions :

    • Reagents: ClSO₃H (1.5 equiv), 3,5-dimethylpiperidine (2.0 equiv).

    • Solvent: DCM.

    • Temperature: 0°C → 25°C, 6 hours.

  • Yield : 55–60%.

Optimization Challenges

Parameter Issue Solution
RegioselectivityCompeting sulfonation at C3/C7Use bulky bases (e.g., K₂CO₃) to favor C5.
PurificationSeparation of trans/cis piperidineChiral chromatography or recrystallization.
Side reactionsOver-sulfonationControlled stoichiometry of ClSO₃H.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Purity
Chlorosulfonation75–85LowHigh>95%
Radical sulfonylation60–70HighModerate90–95%
One-pot synthesis55–60LowHigh85–90%

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The sulfonyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

  • Building Block : The compound serves as a crucial intermediate in the synthesis of more complex molecules. It is utilized in various chemical reactions such as oxidation, reduction, and substitution to create derivatives with specific functional groups.
  • Mechanistic Studies : It aids in studying reaction mechanisms due to its well-defined structure and reactivity patterns.

Biology

  • Biological Probes : The compound is employed as a probe to investigate biological pathways, especially those involving sulfonyl-containing compounds. Its interactions with enzymes and receptors provide insights into cellular processes.
  • Cysteine Protease Inhibition : It has been identified as an inhibitor of cysteine proteases like cathepsin S, which is significant for therapeutic applications in diseases such as cancer and metabolic disorders.

Medicine

  • Therapeutic Potential : Research indicates potential anti-inflammatory and anticancer properties. The compound exhibits cytotoxic effects against various cancer cell lines, suggesting its role in drug development.
  • Mechanism of Action : The sulfonyl group enhances binding to molecular targets, influencing the compound's activity and specificity.

Industry

  • Material Development : The compound is used in developing new materials and chemical processes due to its unique properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole. The following table summarizes its activity against selected cancer types:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)5.4Induction of apoptosis
U-937 (Leukemia)3.2Cell cycle arrest and apoptosis induction
PANC-1 (Pancreatic Cancer)4.8Inhibition of cathepsin S activity

The cytotoxic effects were confirmed through flow cytometry assays that demonstrated a dose-dependent increase in apoptotic cells.

Mechanism of Action

The mechanism by which 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The sulfonyl group is particularly important for binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Key Structural Differences

The compound’s distinction lies in its sulfonyl substituent. Below is a comparison with structurally related indole derivatives:

Compound Name Substituent at Indole 5-Position Molecular Formula Molecular Weight (g/mol) Key Structural Features
5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole 3,5-Dimethylpiperidine sulfonyl C₁₅H₂₃N₂O₂S 295.43 Bulky piperidine sulfonyl; sp² hybridization at N
5-Methanesulfonyl-2,3-dimethyl-1H-indole Methanesulfonyl C₁₁H₁₃NO₂S 223.29 Smaller sulfonyl group; no nitrogen heterocycle
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole Benzenesulfonyl C₂₃H₂₀N₂O₅S 436.48 Aromatic sulfonyl; orthogonal phenyl-indole geometry (88.33° dihedral)

Crystallographic and Geometric Analysis

  • Dihedral Angles : In benzenesulfonyl derivatives (e.g., compounds from ), the sulfonyl-bound phenyl ring forms dihedral angles of ~88° with the indole system, creating orthogonal geometry. This steric arrangement is critical for crystal packing and intramolecular interactions . The 3,5-dimethylpiperidine sulfonyl group in the target compound likely induces similar orthogonality due to its bulk, though flexibility in the piperidine ring may reduce rigidity compared to aromatic sulfonyl groups.
  • Hydrogen Bonding : Compounds with benzenesulfonyl groups exhibit intramolecular C–H⋯O hydrogen bonds, forming S(6) ring motifs . The target compound’s piperidine sulfonyl group may engage in analogous interactions, with oxygen atoms acting as hydrogen bond acceptors.

Electronic and Solubility Properties

  • Methanesulfonyl: Smaller and less polar, leading to lower molecular weight and possibly higher lipophilicity . Benzenesulfonyl: Aromaticity reduces flexibility but may improve stacking interactions in crystalline phases .

Biological Activity

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in drug discovery.

  • Chemical Formula : C₁₅H₂₂N₂O₂S
  • CAS Number : 1353953-82-8
  • Molecular Weight : 298.41 g/mol

The compound acts primarily as an inhibitor of cysteine proteases, particularly cathepsin S. This inhibition is significant for therapeutic applications in diseases such as cancer and metabolic disorders like diabetes and atherosclerosis. The structure-activity relationship (SAR) studies indicate that the sulfonyl group plays a crucial role in enhancing the inhibitory potency against these enzymes .

Anticancer Activity

Recent studies have demonstrated that 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.4Induction of apoptosis
U-937 (Leukemia)3.2Cell cycle arrest and apoptosis induction
PANC-1 (Pancreatic Cancer)4.8Inhibition of cathepsin S activity

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which showed a dose-dependent increase in apoptotic cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects by inhibiting COX-2 activity. The following table presents the IC50 values compared to standard anti-inflammatory drugs:

Compound IC50 (µM) Standard Comparison
5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole0.04Comparable to Celecoxib (0.04 µM)

This suggests that the compound could serve as a potential lead in developing new anti-inflammatory agents .

Case Studies

  • Study on Cancer Cell Lines : In a study evaluating various derivatives of indole compounds, 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole exhibited superior cytotoxicity compared to doxorubicin in MCF-7 and U-937 cell lines. The study highlighted its potential as an alternative treatment modality for resistant cancer types .
  • Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of this compound revealed significant inhibition of COX enzymes in vitro, suggesting its potential utility in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the indole core using 3,5-dimethylpiperidine-1-sulfonyl chloride under anhydrous conditions (e.g., DMF as solvent) with a base like triethylamine to scavenge HCl. Optimization involves temperature control (0–25°C) and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield improvements may require stoichiometric adjustments of the sulfonyl chloride (1.2–1.5 equivalents) and extended reaction times (12–24 hours) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). Key parameters include bond angles (e.g., S1–N1–C8 ≈ 110°) and dihedral angles between the sulfonyl-piperidine and indole moieties (~87–88°) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the methyl groups on the piperidine ring appear as singlets (~δ 1.2–1.5 ppm) .
  • IR : Identify sulfonyl S=O stretches (~1350–1150 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays for this compound?

  • Methodological Answer :

  • Assay Validation : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and control for compound purity (HPLC ≥95%).
  • Dose-Response Curves : Test concentrations across a wider range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Mechanistic Studies : Use knock-out models or competitive binding assays to confirm target specificity (e.g., serotonin receptors vs. LINGO-1 inhibition) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT1A_{1A}). Prioritize docking poses with hydrogen bonds to the sulfonyl group and piperidine methyl groups .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies (e.g., S=O⋯Lys101 salt bridges) .

Q. How do substituents on the piperidine ring affect the compound’s physicochemical properties and target interactions?

  • Methodological Answer :

  • Steric Effects : Bulkier substituents (e.g., ethyl vs. methyl) may reduce binding pocket accessibility. Quantify using Hammett constants (σ values) for electronic effects .
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) to improve solubility. Measure partition coefficients via shake-flask assays .
  • SAR Studies : Synthesize analogs with varied alkyl chains and compare IC50_{50} values in enzyme inhibition assays (e.g., MAO-A) .

Key Notes for Experimental Design

  • Crystallization : Grow single crystals via vapor diffusion (e.g., chloroform/methanol) for X-ray studies. Refinement with SHELXL requires high-resolution data (≤0.8 Å) .
  • Biological Assays : Include positive controls (e.g., fluoxetine for serotonin reuptake assays) and validate with orthogonal methods (e.g., Western blotting for protein targets) .

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